molecular formula C8H8BrNS B1598913 N-(2-bromophenyl)ethanethioamide CAS No. 62635-46-5

N-(2-bromophenyl)ethanethioamide

Cat. No.: B1598913
CAS No.: 62635-46-5
M. Wt: 230.13 g/mol
InChI Key: ZTELAVHCMIPWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)ethanethioamide, with the CAS number 62635-46-5, is a chemical compound with the molecular formula C 8 H 8 BrNS and a molecular weight of 230.13 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. As a thioamide derivative featuring a brominated aromatic ring, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Thioamides and bromophenyl-substituted compounds are key scaffolds in developing pharmacologically active molecules. For instance, related N-(2-bromophenyl) acetamide derivatives have been identified as intermediates in the synthesis of complex heterocyclic compounds with significant research value, such as benzothiazine derivatives that are being explored for their potential as antidiabetic agents . Similarly, other research highlights the role of bromophenyl acetamide cores in the development of potent carbonic anhydrase inhibitors . Researchers may utilize this compound to explore new chemical spaces in drug discovery, particularly in constructing molecules that target enzymatic pathways. Please refer to the product's Safety Data Sheet for proper handling information. The compound has a hazard statement of H302 (Harmful if swallowed) and requires precautionary measures including wearing protective gloves and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELAVHCMIPWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211675
Record name Ethanethioamide,N-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62635-46-5
Record name Ethanethioamide,N-(2-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062635465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioamide,N-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N 2 Bromophenyl Ethanethioamide

Established Synthetic Routes for Thioamides with Anilino Substituents

Traditional methods for synthesizing thioamides often involve the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net However, these methods can have operational and environmental drawbacks. bohrium.com Consequently, alternative routes, such as condensation reactions, have been developed.

Condensation Reactions Involving 2-bromobenzenamine and Thioamide Precursors

The synthesis of N-substituted thioamides can be achieved through condensation reactions. One common approach is the Willgerodt-Kindler reaction, which involves the three-component condensation of a carbonyl compound, an amine, and elemental sulfur in a single pot. rsc.org This method is often efficient for producing aryl-substituted thioamides. nih.gov For the synthesis of N-(2-bromophenyl)ethanethioamide, this would involve reacting an appropriate aldehyde or ketone with 2-bromobenzenamine and elemental sulfur.

Another established method involves the reaction of nitriles with thioacetic acid in the presence of a catalyst like calcium hydride, which yields the corresponding thioamides in good to excellent yields. organic-chemistry.org Haloaryl nitriles are compatible with these conditions, suggesting a potential route to this compound. organic-chemistry.org

Formation of Thioamide Bonds through Specific Reaction Conditions

The formation of the thioamide bond can be influenced by various reaction conditions. For instance, phosphonium-type condensing reagents have been used for the chemoselective synthesis of thioamides from thiocarboxylic acids and amines. bohrium.com The choice of solvent and the use of nucleophilic catalysts, such as 3-cyano-1,2,4-triazole, can significantly affect the selectivity and yield of the thioamide product over the corresponding amide. bohrium.com

Furthermore, the reaction of acrylic acid thioamides containing aryl fragments with N-sulfonyliminoiodinanes provides a method for the synthesis of 2,3-dihydro-N-sulfonyl-1,2-thiazoles, demonstrating the reactivity of the thioamide group under specific oxidative conditions. nih.gov

Exploration of Novel Synthetic Strategies for this compound

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for thioamide synthesis. These novel strategies often involve metal-free conditions, bond cleavage approaches, and the principles of green chemistry.

Metal-Free C=C Bond Cleavage Approaches

An innovative, metal-free approach involves the cleavage of the C=C bond in N,N-disubstituted enaminones using elemental sulfur and N,N-dimethyl-4-aminopyridine. acs.orgacs.org This method allows for the formation of new C=S and C–N bonds in a cascade functionalization of both C=C and C–H bonds, leading to N,N-disubstituted α-keto thioamides. acs.org While this specific example yields α-keto thioamides, the principle of C=C bond cleavage presents a potential avenue for the synthesis of other thioamide derivatives.

Another metal-free strategy involves the cleavage of C-C triple bonds in aromatic alkynes in the presence of elemental sulfur and amides, which furnishes aryl thioamides in good yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This three-component reaction is cost-effective and environmentally friendly. organic-chemistry.org

Utilization of Isocyanide Insertion in Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving the insertion of isocyanides have emerged as a powerful tool in organic synthesis. mdpi.com A one-pot synthesis of thioamides has been developed through a palladium-mediated process where aromatic carboxylic acids undergo decarboxylation followed by the insertion of isothiocyanates. rsc.org

Furthermore, palladium catalysis can be used to insert an isocyanide into the C-S bonds of heteroaryl sulfides, which can then be hydrolyzed to thioesters. While not a direct synthesis of thioamides, this highlights the versatility of palladium-catalyzed isocyanide insertions. More directly, a palladium-catalyzed three-component coupling of aryl chlorides, isocyanides, and thiocarboxylates provides access to thioamides. researchgate.net

Green Chemistry Approaches to Thioamide Synthesis

In line with the principles of green chemistry, several environmentally benign methods for thioamide synthesis have been developed. One such protocol utilizes a deep eutectic solvent (DES) as a recyclable and biodegradable medium for the reaction of aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgresearchgate.net This catalyst-free method offers good-to-excellent yields and reduces energy consumption and waste. rsc.orgresearchgate.net

Other green approaches include solvent-free reactions and the use of water as a solvent. nih.govorganic-chemistry.org For example, a catalyst-free and solvent-free Willgerodt-Kindler reaction can be used to prepare aryl thioamides. nih.gov Additionally, water can mediate a mild synthesis of thioamides without the need for added energy, catalysts, or additives. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient and green protocol for preparing N-substituted acetoacetamides, which are precursors to various heterocyclic compounds. researchgate.netnih.gov These methods offer significant advantages in terms of reduced environmental impact and simplified reaction procedures. preprints.orgmdpi.com

Interactive Data Table: Comparison of Synthetic Methodologies

Synthetic StrategyKey ReagentsConditionsAdvantagesDisadvantages/Limitations
Willgerodt-Kindler Reaction Carbonyl compound, Amine, Elemental SulfurOne-pot, often catalyst-freeEfficient for aryl thioamidesCan require high temperatures
Nitrile Thionation Nitrile, Thioacetic Acid, Calcium HydrideMild conditionsGood to excellent yieldsNot all nitriles are readily available
Condensation with Phosphonium Reagents Thiocarboxylic Acid, Amine, Phosphonium ReagentRoom temperatureHigh chemoselectivityReagents can be expensive
Metal-Free C=C Cleavage Enaminone, Elemental Sulfur, DMAPMetal-free, air atmosphereNovel bond formationSpecific to α-keto thioamides
Metal-Free C-C Triple Bond Cleavage Aromatic Alkyne, Amide, Elemental SulfurMild, metal-freeEnvironmentally friendlyYields can vary with substituents
Palladium-Catalyzed Isocyanide Insertion Aryl Carboxylic Acid, Isothiocyanate, Palladium CatalystOne-potVersatileRequires a metal catalyst
Green Synthesis in DES Aldehyde/Ketone, Amine, Elemental Sulfur, DESCatalyst-free, 45-90°CRecyclable solvent, high yieldsNot all substrates are soluble in DES
Microwave-Assisted Synthesis Amine, Ethylacetoacetate, CatalystSolvent-free, microwave irradiationRapid, high yields, pure productsRequires specialized equipment

Mechanistic Investigations of this compound Formation

The synthesis of this compound can be achieved through various routes, with the thionation of the corresponding amide, N-(2-bromophenyl)acetamide, being a common and mechanistically insightful method. This transformation involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).

Electron Push and Curved Arrow Formalism in Reaction Mechanisms

A prevalent method for the conversion of amides to thioamides involves a two-step, one-pot sequence. This process begins with the activation of the amide oxygen, typically through chlorination, followed by reaction with a sulfur-transfer or "thiating" reagent. nih.gov

The mechanism can be rationalized as follows, starting from N-(2-bromophenyl)acetamide:

Activation of the Carbonyl Group : The synthesis initiates with the chlorination of the precursor, N-(2-bromophenyl)acetamide, using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus or sulfur atom, leading to a series of steps that ultimately replace the hydroxyl group of the enol form with a chlorine atom. This forms a reactive intermediate, N-(2-bromophenyl)acetimidoyl chloride.

Nucleophilic Attack by Thiating Reagent : A thiating reagent, such as N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, is then introduced. nih.gov The sulfur atom of the dithiocarbamate anion acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. This addition-elimination reaction displaces the chloride ion.

Rearrangement and Thioamide Formation : The resulting intermediate is a thioanhydride-like species. In the presence of a base, such as the cyclohexylamine (B46788) generated in situ, a proton is abstracted. This initiates an electron cascade: the resulting anion can undergo rearrangement and cleavage of the C–S bond, eliminating cyclohexyl isothiocyanate and forming the stable this compound product. The significant downfield shift of the resulting N-H proton in NMR spectra suggests the presence of intermolecular hydrogen bonding involving the thioamide group (N-H···S=C). nih.gov

Another prominent pathway for thioamide synthesis is the Willgerodt-Kindler reaction, which involves the three-component condensation of an aldehyde or ketone, an amine, and elemental sulfur. rsc.orgnih.gov In the context of this compound, this would involve 2-bromoaniline, acetaldehyde (B116499) (or a precursor), and elemental sulfur. The mechanism is believed to proceed via the formation of an imine from the amine and aldehyde, which then reacts with sulfur. rsc.org

Role of Catalysis and Solvent Effects on Reaction Pathways

The efficiency and pathway of this compound synthesis are significantly influenced by the choice of catalysts and solvents. These factors can affect reaction rates, yields, and environmental impact.

Catalysis:

Base Catalysis : Many thioamide syntheses are promoted by bases. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), often in combination with organic bases like triethylamine, are effective in aqueous media. mdpi.com Stronger, non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) can be used in organic solvents like DMF. mdpi.com The base facilitates the deprotonation steps and can mediate the decomposition of solvent molecules (like DMF) to generate in situ nucleophiles. mdpi.com

Acid Catalysis : General acid-base catalysis can be effective, with systems like anilinium chloride showing good performance in related syntheses. researchgate.net

Metal Catalysis : While many modern methods aim to be metal-free, some protocols utilize metal catalysts. Copper(II) chloride, for instance, has been used to form a chelate with imine intermediates, preventing racemization during the synthesis of thioamide-containing dipeptides. nih.gov

Photocatalysis : Visible-light-mediated synthesis using photocatalysts like potassium poly(heptazine imide) (K-PHI) represents a modern approach to forming thioamides from amines and elemental sulfur. nih.gov

Solvent Effects:

Deep Eutectic Solvents (DES) : To enhance the sustainability of the synthesis, deep eutectic solvents have been employed. A mixture of choline (B1196258) chloride and urea (B33335) (1:2 molar ratio) can act as both an environmentally benign solvent and a catalyst for the Willgerodt-Kindler reaction, allowing the synthesis to proceed at mild temperatures (e.g., 45 °C) without additional toxic solvents or catalysts. rsc.org

Aqueous Media : Water is an attractive green solvent. Syntheses using water as a medium, often facilitated by a base like K₂CO₃, have been developed for aromatic thioamides. mdpi.com

Solvent-Free and Mechanochemical Methods : Catalyst- and solvent-free protocols represent the pinnacle of green chemistry for this transformation. Some Willgerodt-Kindler reactions can be performed neat by simply heating the reactants at 100 °C. mdpi.com An alternative approach is mechanochemistry, where liquid-assisted grinding (LAG) using ball milling can promote the reaction with minimal or no solvent, often yielding results comparable to or better than solution-based methods. researchgate.net

Reaction TypeCatalyst/Solvent SystemConditionsAdvantage
Willgerodt-KindlerCholine chloride:Urea (DES)45 °CGreen solvent, acts as a catalyst, mild conditions. rsc.org
Willgerodt-KindlerK₂CO₃ / WaterRefluxUse of environmentally benign solvent. mdpi.com
Willgerodt-KindlerNone (Neat)100 °CAvoids both catalyst and organic solvent. mdpi.com
Amide ThionationLawesson's Reagent / Ball Milling (LAG)Room TempMinimized solvent use, mild conditions. researchgate.net
Amine/Sulfur CouplingK-PHI / Visible LightRoom TempUtilizes light energy, metal-free. nih.gov

Derivatization and Further Chemical Transformations of this compound

This compound is a valuable synthetic intermediate due to the presence of two reactive functional groups: the bromine atom on the phenyl ring and the thioamide moiety.

Reactions Involving the Bromine Atom on the Phenyl Ring

The carbon-bromine bond on the aromatic ring is a prime site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond between an organohalide and an organoboron compound. wikipedia.org The bromine atom of this compound can be readily coupled with a wide range of aryl, heteroaryl, or alkenyl boronic acids or their esters. This reaction is particularly useful because substrates with unprotected ortho-anilines, which are structurally similar to the target compound, can be challenging but successful couplings have been developed. rsc.org

The general reaction is catalyzed by a palladium complex and requires a base. An effective catalyst system for coupling with unprotected ortho-bromoanilines is CataCXium A Pd G3, with 2-MeTHF being an optimal solvent. rsc.org The reaction tolerates a variety of functional groups on both coupling partners.

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(dppf)Cl₂ or CataCXium A Pd G3K₂CO₃2-MeTHFN-(biphenyl-2-yl)ethanethioamide
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂ON-(4'-methoxybiphenyl-2-yl)ethanethioamide
Pyridin-3-ylboronic acidPd(OAc)₂K₂CO₃aq. IsopropanolN-(3-(pyridin-3-yl)phenyl)ethanethioamide
Potassium vinyltrifluoroboratePdCl₂(dppf)Cs₂CO₃Toluene/H₂ON-(2-vinylphenyl)ethanethioamide

This regioselective functionalization allows for the synthesis of complex biaryl and styrenyl structures, which are important scaffolds in pharmaceuticals and materials science. rsc.orgnih.gov

Transformations of the Thioamide Group

The thioamide functional group is a versatile synthon for constructing various heterocyclic systems and can undergo other useful chemical transformations. acs.org

Hantzsch Thiazole (B1198619) Synthesis:

One of the most classic reactions of thioamides is the Hantzsch synthesis, which provides access to thiazole rings. researchgate.net In this reaction, this compound is condensed with an α-haloketone. The mechanism proceeds in several steps: youtube.com

S-Alkylation : The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone in an Sₙ2 reaction, displacing the halide. youtube.com

Cyclization : The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the former ketone, forming a five-membered ring.

Dehydration : Elimination of a molecule of water from the cyclic intermediate leads to the formation of the aromatic thiazole ring.

This reaction allows for the construction of highly substituted thiazoles, which are prevalent in many biologically active molecules. rsc.orgnih.gov

Transamidation:

While thioamides are generally more resistant to nucleophilic attack than amides, methods for their direct transamidation have been developed. nih.gov This process involves exchanging the amine portion of the thioamide. A successful strategy involves the site-selective N-tert-butoxycarbonyl (N-Boc) activation of the thioamide. This activation destabilizes the thioamide's resonance structure, making the C(S)-N bond susceptible to cleavage. The activated thioamide can then react with a primary or secondary amine under mild, transition-metal-free conditions to afford a new thioamide. This late-stage functionalization is a powerful tool for diversifying molecular scaffolds. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Analysis of N-(2-bromophenyl)ethanethioamide Analogues

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov Although a crystal structure for this compound is not publicly available, a wealth of information can be gleaned from the analysis of its close structural analogues. By examining the crystal structures of molecules like N-(2-bromophenyl)acetamide and various N-arylthioamides, we can infer the likely structural characteristics of the title compound.

Molecular Geometry and Bond Lengths/Angles

The molecular geometry of N-aryl amides and thioamides is largely defined by the orientation of the amide/thioamide side chain relative to the aromatic ring. In the case of the closely related analogue, N-(2-bromophenyl)acetamide, the dihedral angle between the mean plane of the benzene (B151609) ring and the acetamide (B32628) side chain (N1/O1/C7/C8) is 42.75 (14)°. researchgate.net This significant twist is an intermediate value compared to the nearly planar acetanilide (B955) (17.6°) and the perpendicular orientation in N-methylacetanilide, where electronic conjugation between the ring and the amine is minimal. researchgate.net This twist in the 2-bromo analogue is influenced by the steric hindrance from the ortho-bromine atom.

The bond lengths within the amide linkage of N-(2-bromophenyl)acetamide provide insight into its electronic structure. researchgate.net The aromatic carbon to nitrogen bond (C_ar_–N) is 1.418 (4) Å, and the carbonyl carbon to nitrogen bond (C_c_–N) is 1.358 (4) Å. researchgate.net These values are very similar to those in acetanilide, suggesting a degree of sp² hybridization at the nitrogen atom, which is confirmed by the bond angle sum of 360.0° around the nitrogen. researchgate.net

In thioamide analogues, such as N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, the C–Br bond length is reported as 1.8991 (17) Å. researchgate.net The thioamide moiety in these types of structures typically adopts an anti conformation with respect to the aromatic rings. researchgate.net It is expected that this compound would adopt a similarly twisted conformation due to the ortho-substituent, with bond lengths for the C–N and C=S bonds characteristic of a thioamide group.

Table 1: Selected Bond Lengths and Torsion Angles for N-(2-bromophenyl)acetamide Data sourced from Ronaldson et al. (2005). researchgate.net

ParameterValue
Car–N Bond Length (Å)1.418 (4)
Cc–N Bond Length (Å)1.358 (4)
Dihedral Angle (Benzene Ring to Side Chain, °)42.75 (14)

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In N-aryl amides and thioamides, hydrogen bonding is a dominant feature. For N-(2-bromophenyl)acetamide, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. researchgate.net Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, N—H⋯O hydrogen bonds also result in the formation of molecular chains. nih.gov

For thioamide analogues, the sulfur atom is a key hydrogen bond acceptor. In the crystal structure of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, molecules form inversion dimers linked by pairs of N—H⋯S hydrogen bonds, creating characteristic R²₂(8) ring motifs. researchgate.net This N—H⋯S interaction is a robust and common feature in the crystal engineering of thioamides. Other interactions, such as π-π stacking and C-H⋯π interactions, also play a role in stabilizing the crystal packing of related aromatic compounds. researchgate.netmdpi.com However, in N-(2-bromophenyl)acetamide, the packing arrangement specifically precludes any significant π–π stacking interactions between the benzene rings. researchgate.net It is highly probable that this compound would also exhibit strong N—H⋯S hydrogen bonding, likely forming similar chain or dimer motifs in its crystal structure.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

For brominated and chlorinated phenyl-containing compounds, halogen contacts are significant. In a study of N-(acyl)thioamides, including a bromo-substituted analogue, Hirshfeld analysis revealed the most important contributors to crystal packing. researchgate.net For N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, the dominant contacts are H⋯H (19.7%), C⋯H/H⋯C (14.8%), and Br⋯H/H⋯Br (12.4%). researchgate.net In another brominated organic molecule, Br⋯H/H⋯Br contacts accounted for 20.9% of the total interactions. nih.gov

This quantitative analysis highlights the importance of both hydrogen-hydrogen contacts and interactions involving the halogen atom. The analysis of N-(2-methoxyphenyl)acetamide shows that H⋯H contacts can contribute as much as 53.9%, with O⋯H/H⋯O and C⋯H/H⋯C contacts also being substantial (both 21.4%). nih.gov For this compound, a Hirshfeld analysis would be expected to show significant contributions from H⋯H, S⋯H/H⋯S, and Br⋯H/H⋯Br contacts, providing a quantitative fingerprint of its crystal packing environment.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogue Compounds

Contact TypeN-(4-bromophenylcarbamothioyl)-4-fluorobenzamide (%) researchgate.netN-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide (%) researchgate.netN-(2-methoxyphenyl)acetamide (%) nih.gov
H···H19.726.653.9
C···H/H···C14.8-21.4
Halogen···H/H···Halogen12.4 (Br)9.5 (Cl)-
S···H/H···S-13.8-
O···H/H···O--21.4
N···H/H···N--1.7

Detailed Spectroscopic Investigations

Spectroscopic techniques are indispensable for identifying functional groups and probing the structure of molecules in various phases. nih.gov For this compound, FT-IR, Raman, and NMR spectroscopy provide complementary information on its vibrational modes and solution-state behavior.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a rapid and non-destructive method for identifying chemical functional groups. nih.gov In the infrared spectrum of N-aryl sulphonamide analogues, N-H stretching vibrations (ν_N-H_) typically appear in the range of 3285–3199 cm⁻¹. researchgate.net For this compound, a similar absorption is expected for its N-H bond.

The thioamide group has several characteristic vibrations. The C-N stretching vibration in related amide structures is found between 1304–1168 cm⁻¹. researchgate.net The C=S stretching vibration is typically weaker than its C=O counterpart and appears at lower wavenumbers. The exact positions of these bands are sensitive to hydrogen bonding and the conformation of the molecule.

Raman spectroscopy offers complementary information and is particularly sensitive to the conformation and conjugation length of molecules. mdpi.com For this compound, Raman spectroscopy could be used to study the planarity of the thioamide group and its orientation relative to the phenyl ring, as these factors influence the polarizability of the bonds and thus the intensity of the Raman scattering.

Nuclear Magnetic Resonance (NMR) for Solution-Phase Structure and Dynamics (beyond basic identification)

While basic ¹H and ¹³C NMR are used for routine structural confirmation, advanced NMR experiments provide deeper insights into the molecule's structure and dynamic processes in solution. researchgate.netmdpi.com Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are extremely sensitive to the electronic environment of the amide/thioamide nitrogen atom. mdpi.com Changes in chemical shifts in such spectra can reveal information about ligand binding, conformational changes, and intramolecular hydrogen bonding. mdpi.com

For a molecule like this compound, restricted rotation around the C_ar_–N bond and the C–N thioamide bond can occur. Variable-temperature NMR studies could be employed to determine the energy barriers for these rotational processes. Furthermore, 2D NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to establish through-space proximities between protons, confirming the preferred conformation in solution, for instance, the proximity of the N-H proton to the ortho-bromine or the methylene (B1212753) protons. ipb.pt The study of related heterocyclic systems has shown that detailed 2D NMR measurements can even help characterize tautomeric equilibria in solution, a potential consideration for thioamides. researchgate.net These advanced methods move beyond simple peak assignment to create a dynamic picture of the molecule's behavior under physiological conditions. nih.gov

Mass Spectrometry for Fragmentation Pathways and Gas-Phase Studies

Mass spectrometry (MS) is a critical analytical technique for elucidating the structure of this compound by providing information on its molecular weight and fragmentation patterns. In gas-phase studies, typically conducted under the high vacuum conditions of a mass spectrometer, the compound can be ionized, and the resulting fragmentation can reveal the connectivity of its constituent atoms. The analysis of these fragmentation pathways is essential for confirming the identity of the molecule and for studying its intrinsic unimolecular chemistry, free from solvent effects.

When subjected to ionization, typically through electron impact (EI) or electrospray ionization (ESI), the this compound molecule is expected to form a molecular ion ([M]⁺• or [M+H]⁺). The subsequent fragmentation of this ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Key fragmentation pathways for thioamides often involve cleavages adjacent to the thioamide functional group. For this compound, characteristic fragmentation would likely include:

α-Cleavage: Cleavage of the bond between the ethyl group's methylene carbon and the thiocarbonyl carbon, leading to the formation of resonant-stabilized ions. libretexts.org

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the sulfur atom, followed by cleavage of the intervening C-C bond.

Cleavage of the C-N bond: This would separate the bromophenyl group from the ethanethioamide moiety.

Loss of small molecules: Fragments corresponding to the loss of H₂S, •SH, or CS are often observed in the mass spectra of thioamides.

The presence of the bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be evident in the molecular ion peak and any bromine-containing fragment peaks, aiding in their identification. researchgate.net Studies on structurally similar compounds, such as 2-(3-bromophenyl)ethanethiomorpholide, have shown characteristic fragments resulting from the loss of •SH and the cleavage of the thioamide group. For instance, the fragmentation of N-{[ (4-bromophenyl)amino]carbonothioyl}benzamide shows initial loss of the benzoyl group followed by further fragmentation of the bromophenyl-thiourea core. researchgate.net This suggests that for this compound, cleavages around the thioamide core will be prominent. Gas-phase studies can also investigate the tautomeric equilibrium of the ionized species, providing insight into the intrinsic stability of the thioketo versus the thioenol forms in the absence of intermolecular interactions.

Table 1: Predicted Major Mass Spectral Fragments for this compound

Fragment Structurem/z (for ⁷⁹Br)Proposed Fragmentation Pathway
[C₈H₈BrNS]⁺•245Molecular Ion
[C₆H₄BrNH]⁺•172Cleavage of the C(S)-CH₂CH₃ bond
[CH₃CH₂CS]⁺73Cleavage of the N-C(S) bond
[C₆H₄Br]⁺155Cleavage of the N-phenyl bond
[M - •SH]⁺212Loss of a sulfhydryl radical

Note: m/z values are approximate and correspond to the most abundant isotope of each element.

Tautomerism Studies in Thioamides and Relevance to this compound

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental characteristic of the thioamide group. iaea.org This phenomenon is particularly relevant to this compound, as the position of the tautomeric equilibrium can significantly influence its chemical reactivity, spectroscopic properties, and biological interactions. The primary tautomerism in thioamides is the thioketo-thioenol equilibrium.

Thioketo-Thioenol Equilibria in Substituted Thioamides

The thioamide functional group (-C(S)-NH-) can exist in equilibrium with its thioenol (or thiol-imine) tautomer (-C(SH)=N-). nih.gov In the case of this compound, this equilibrium would be between the thioketo form, this compound, and the thioenol form, (Z/E)-1-(2-bromophenylimino)ethane-1-thiol.

Thioketo Form <=> Thioenol Form

Generally, for simple thioamides, the thioketo form is thermodynamically more stable and predominates in the gas phase and in most solvents. iaea.org Computational studies on thioformamide, the simplest thioamide, indicate that the thioamide tautomer is more than 8 kcal/mol lower in energy than its thiol-imine tautomers. nih.gov However, the equilibrium can be shifted. For example, UV irradiation can induce tautomerization from the thioamide to the higher-energy thiol-imine form. nih.gov Mass spectrometric studies have provided evidence for the coexistence of thioketo and thioenol tautomers in the gas phase for various N,N-disubstituted thioamides. The relative abundance of these tautomers can be estimated by analyzing the intensities of specific fragment ions attributable to each form.

Influence of Substituents and Solvent Polarity on Tautomeric Forms

The position of the thioketo-thioenol equilibrium is sensitive to both electronic and steric effects of substituents on the thioamide core, as well as the polarity of the surrounding solvent medium. nih.govnih.govmdpi.com

Substituent Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring and the N-alkyl group can alter the relative stability of the tautomers. For this compound, the bromine atom, an electron-withdrawing group, is expected to influence the electron density across the molecule. Substituents can affect the stability of the tautomers by modifying the acidity of the N-H proton and the basicity of the sulfur atom. nih.gov Studies on substituted purines and adenines have shown that electron-withdrawing groups can significantly impact tautomeric preferences. nih.govmdpi.com Remote substitution has been shown to either enhance or inhibit quantum mechanical tunneling rates between tautomers, illustrating the intricate nature of substituent effects. nih.gov

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. Generally, the thioketo form is more polar than the thioenol form. However, specific hydrogen-bonding interactions between the solvent and either the N-H or S-H group can shift the equilibrium. For example, an increase in solvent polarity can lead to an increase in the electron-donating ability of an amino substituent and the electron-accepting ability of a nitro substituent, thereby influencing tautomeric stability. nih.gov In a study of a thioamide-nitroxide, the proportion of the ene-thiol tautomer was found to correlate inversely with the solvent polarity, as measured by an ESR parameter. rsc.org

Table 2: Factors Influencing Thioketo-Thioenol Equilibrium

FactorInfluence on EquilibriumRationale
Electron-withdrawing Substituents Can favor either form depending on position; complex effectsAlters acidity of N-H and basicity of S and N atoms. nih.govmdpi.com
Electron-donating Substituents Can favor either form depending on position; complex effectsAlters electron density and basicity of the thioamide core. nih.gov
Polar Protic Solvents Generally stabilizes the more polar thioketo formForms hydrogen bonds with N-H and C=S groups.
Polar Aprotic Solvents Stabilizes the more polar tautomer via dipole-dipole interactionsThe magnitude of stabilization depends on the dipole moment of each tautomer. nih.gov
Nonpolar Solvents Less influence; equilibrium reflects intrinsic stabilities more closelyMinimal interaction with either tautomeric form.

Methodologies for Tautomer Identification and Quantification (e.g., GC/MS, NMR, UV-Vis)

A combination of spectroscopic techniques is typically employed to identify and quantify the relative amounts of thioamide tautomers in a sample.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a powerful tool for studying tautomerism in the gas phase. While co-existing tautomers may not be separated by the gas chromatography column, the resulting mass spectrum is a superposition of the spectra of both forms. By identifying and comparing the relative abundances of fragment ions characteristic of each tautomer (e.g., [M-SH]⁺ for the thioenol and other specific fragments for the thioketo form), the equilibrium position in the gas phase can be estimated. researchgate.net This method effectively excludes intermolecular interactions, allowing for the study of the unimolecular system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for studying tautomeric equilibria in solution. researchgate.net ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer, provided the rate of interconversion is slow on the NMR timescale. mdpi.com Key indicators include the chemical shifts of the N-H proton in the thioketo form versus the S-H proton in the thioenol form, and the ¹³C chemical shift of the thiocarbonyl carbon, which is typically deshielded. rsc.org Quantification is achieved by integrating the signals corresponding to each tautomer. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the thioketo and thioenol forms have different chromophores and thus exhibit distinct absorption spectra. nih.govresearchgate.net The thioketo group (C=S) has a characteristic n→π* transition, while the thioenol form possesses a different conjugated system. nih.gov By analyzing the changes in the absorption spectra under varying conditions (e.g., different solvents), it is possible to infer shifts in the tautomeric equilibrium. nih.govresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the absorption spectra of each tautomer to aid in the assignment of experimental bands. nih.govresearchgate.net

Table 3: Spectroscopic Methods for Tautomer Analysis

MethodInformation ProvidedAdvantagesLimitations
GC/MS Identification and semi-quantification of tautomers in the gas phase. Excludes solvent effects; provides structural data from fragmentation. Tautomers may not be chromatographically separated; potential for thermal interconversion.
NMR Definitive identification and quantification of tautomers in solution. researchgate.netProvides detailed structural information; allows for precise quantification. nih.govRequires slow interconversion on the NMR timescale for distinct signals. researchgate.net
UV-Vis Detection of different tautomeric forms and monitoring equilibrium shifts. researchgate.netHigh sensitivity; suitable for studying solvent effects. nih.govBroad, overlapping bands can make quantification difficult; requires distinct chromophores. nih.gov

No Theoretical and Computational Studies Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific theoretical and computational chemistry studies focusing on the compound This compound could be located. Consequently, the detailed analysis requested, including quantum chemical calculations and molecular dynamics simulations, cannot be provided at this time.

The inquiry specified a detailed examination of this compound through various computational methods, including:

Density Functional Theory (DFT) for electronic structure and geometry optimization.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their energy gaps.

Prediction of spectroscopic properties such as UV-Vis and IR spectra.

Bond properties and electron density analysis .

Molecular Dynamics (MD) simulations to understand conformational analysis and dynamic behavior.

Therefore, the generation of an article with the requested detailed sections and data tables on the theoretical and computational aspects of this compound is not possible without the underlying primary research.

No Theoretical and Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature, no specific theoretical or computational chemistry studies focusing on the compound this compound were identified. This includes a lack of research applying Quantum Mechanics/Molecular Mechanics (QM/MM) methods, semi-empirical calculations for tautomerism, or computational predictions of its reactivity and selectivity.

While the methodologies outlined in the requested article—QM/MM simulations, semi-empirical calculations, and computational reactivity predictions—are standard approaches in modern computational chemistry for characterizing molecules, it appears that this compound has not yet been a specific subject of such detailed in silico investigations.

General computational studies on related classes of compounds, such as other N-arylthioamides and various thioamide derivatives, have been conducted. These studies often explore tautomeric equilibria (the existence of thione and thiol forms), conformational preferences, and electronic properties. For instance, computational methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 and PM3 are commonly employed to determine the relative stabilities of tautomers and to understand the influence of different substituents on the electronic structure and reactivity of the thioamide functional group.

However, without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, and analyses as requested. The scientific community has not yet published research that would populate the following outlined sections for this particular compound:

Theoretical and Computational Chemistry Studies

Computational Prediction of Reactivity and Selectivity

Therefore, a detailed article focusing solely on the theoretical and computational chemistry of N-(2-bromophenyl)ethanethioamide cannot be generated at this time due to the absence of published research on the topic.

No Published Research Found for this compound in Advanced Materials and Catalysis

Despite a comprehensive search of available scientific literature, no specific research has been identified detailing the applications of the chemical compound This compound in the fields of advanced materials and catalysis as outlined in the requested article structure. Investigations into its role as a ligand in coordination chemistry and its potential in catalysis have yielded no direct results for this particular compound.

The search for the synthesis and characterization of metal complexes involving this compound did not return any specific studies. Consequently, data on the electronic and structural properties of such coordination compounds are not available in the public domain. Similarly, there is no published research that specifically elucidates the role of the bromine and thioamide moieties of this compound in ligand binding to metal centers.

In the area of catalysis, no literature could be found on the utilization of this compound or its derivatives in either organocatalysis or metal-catalyzed reactions. While the broader class of thioamides has been investigated in these areas, specific studies focusing on the this compound scaffold are absent from the reviewed scientific databases.

It is important to note that the absence of published data does not necessarily preclude the potential of this compound in these applications. It may indicate that research into the specific properties and applications of this compound has not yet been undertaken or published in publicly accessible formats.

Table of Mentioned Compounds

Applications in Advanced Materials and Catalysis

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Thioamides, including N-(2-bromophenyl)ethanethioamide, are excellent candidates for supramolecular assembly due to their distinct hydrogen bonding capabilities and the potential for other non-covalent interactions like halogen bonding.

The arrangement of molecules in a crystal lattice, known as crystal engineering, is dictated by the nature and directionality of intermolecular forces. In this compound, both hydrogen bonds and halogen bonds are expected to play a significant role in determining its solid-state architecture.

Thioamides are known to be strong hydrogen bond donors through their N-H group, while being weaker hydrogen bond acceptors at the sulfur atom compared to the oxygen atom in amides. nih.gov This characteristic promotes the formation of robust hydrogen-bonded networks. In a closely related molecule, N-(2-bromophenyl)thiourea, the crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, which link the molecules into linear chains. nih.gov It is highly probable that this compound would exhibit similar N-H···S hydrogen bonding patterns, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). frontiersin.org The sulfur atom of the thioamide group in a neighboring molecule can act as a halogen bond acceptor. This interaction, denoted as C-Br···S, can work in concert with hydrogen bonding to direct the self-assembly of the molecules into well-defined supramolecular architectures. The interplay of these interactions can lead to the formation of specific, predictable patterns in the solid state.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Geometry
Hydrogen BondN-HS=CLinear or near-linear
Halogen BondC-BrS=CDirectional, with the C-Br···S angle close to 180°

The predictable and directional nature of the non-covalent interactions involving the thioamide group makes it a valuable synthon for the design of self-assembled structures. Thioamides have been successfully incorporated into various molecular frameworks to create ordered assemblies. chemrxiv.org The substitution of an amide with a thioamide can significantly influence the resulting supramolecular structure due to the altered hydrogen bonding properties and the larger size of the sulfur atom. nih.gov

For this compound, the combination of the thioamide's hydrogen bonding capability and the bromine's halogen bonding potential offers a dual-control mechanism for self-assembly. By modifying the substitution pattern on the phenyl ring or altering the alkyl group on the thioamide, it is possible to fine-tune the intermolecular interactions and thus engineer different self-assembled structures, such as tapes, sheets, or more complex three-dimensional networks. These ordered structures are of interest for applications in areas like nonlinear optics, molecular electronics, and porous materials.

Applications in Organic Synthesis as a Building Block or Intermediate

Thioamides are versatile intermediates in organic synthesis, serving as precursors to a wide variety of other functional groups and heterocyclic compounds. researchgate.netnortheastern.edu Their utility stems from the unique reactivity of the thiocarbonyl group, which is more reactive than the carbonyl group of an amide. researchgate.net

This compound can be envisioned as a valuable building block in several synthetic transformations. The thioamide moiety can undergo various reactions, including:

Thioamide-to-Amide Conversion: The thioamide can be converted to its corresponding amide, N-(2-bromophenyl)acetamide, using various reagents. This transformation is useful when the thioamide is used as a protecting group or when its unique reactivity is no longer needed.

Synthesis of Thiazoles and other Heterocycles: Thioamides are common precursors for the synthesis of thiazoles, a class of sulfur-containing heterocycles with diverse biological activities. Reaction of this compound with α-haloketones would provide a direct route to substituted thiazoles.

Amidination: The thioamide can be activated and reacted with amines to form amidines.

Cross-Coupling Reactions: The bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, further diversifying the molecular structure for various applications.

The presence of both the reactive thioamide group and the synthetically versatile bromo-substituent makes this compound a bifunctional building block with significant potential for the synthesis of complex molecules and pharmaceutical intermediates.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagentsProduct Type
Thioamide to AmideOxidizing agents (e.g., m-CPBA) or thiophilic reagentsAmide
Thiazole (B1198619) Synthesisα-HaloketonesSubstituted Thiazole
AmidinationAmine, activating agent (e.g., HgCl₂)Amidine
Suzuki CouplingBoronic acid, Pd catalyst, baseBiaryl compound
Heck CouplingAlkene, Pd catalyst, baseSubstituted alkene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseSubstituted alkyne

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A significant focus for future research is the creation of more environmentally friendly and efficient ways to synthesize N-aryl thioamides like N-(2-bromophenyl)ethanethioamide. Current methods can be wasteful and use harsh chemicals.

A promising green chemistry approach is the Willgerodt–Kindler reaction, which can form thioamides in a one-pot, three-component condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.org Researchers are exploring this reaction under catalyst- and solvent-free conditions, which significantly reduces environmental impact. nih.govresearchgate.net Further development could optimize this reaction for this compound, improving yields and broadening its applicability.

Another sustainable avenue involves using thiourea (B124793) as a sulfur source to react with aryl aldehydes. mdpi.com This transition-metal-free method has shown good tolerance for various functional groups and provides a direct route to aryl thioamides. mdpi.com Future work will likely focus on expanding the scope of these greener methods and scaling them for practical applications.

Synthetic Strategy Key Reactants Advantages Future Research Focus
Willgerodt–Kindler ReactionCarbonyl Compound, Amine, Elemental SulfurOne-pot synthesis, potential for catalyst- and solvent-free conditions. rsc.orgnih.govOptimization for specific substrates, improving yields.
Thiourea-based SynthesisAryl Aldehyde, ThioureaTransition-metal-free, good functional group tolerance. mdpi.comExpanding substrate scope, mechanistic studies.
Decarboxylative CouplingArylacetic/Cinnamic Acids, Amines, Elemental SulfurMetal- and oxidant-free, atom-economical. organic-chemistry.orgBroadening the range of applicable carboxylic acids and amines.

Advanced Spectroscopic Characterization of Excited States

Thioamides possess unique spectroscopic properties due to the sulfur atom, which alters the electronic structure compared to their amide counterparts. nih.gov The substitution of an amide's oxygen with sulfur results in significant changes, including a lower oxidation potential and altered UV absorption. nih.gov

Future research will likely employ advanced spectroscopic techniques to study the excited states of this compound. Techniques like time-resolved infrared and transient absorption spectroscopy can probe the ultrafast dynamics following photoexcitation. This allows for a detailed mapping of how the molecule dissipates energy, including transitions between singlet and triplet excited states. Understanding these pathways is critical for designing molecules with specific photophysical properties for use in materials science. The presence of the bromine atom is expected to influence these dynamics through the heavy-atom effect, which can enhance intersystem crossing, a phenomenon that warrants further detailed investigation.

In-depth Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the intricate details of chemical reactions. nih.govresearchgate.net DFT calculations can model reaction pathways, identify transition states, and explain the reactivity and selectivity observed in experiments. nih.gov

For the synthesis of this compound, computational studies can elucidate the step-by-step mechanism of reactions like the Willgerodt-Kindler reaction, providing insights that could lead to more rational catalyst and condition selection. rsc.org For instance, DFT has been used to investigate the nucleophilic attack and subsequent steps in thioamide formation, helping to clarify which pathways are most favorable. researchgate.netrsc.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra and predict the nature of excited states, complementing experimental spectroscopic studies. This synergy between computation and experiment is crucial for building a comprehensive understanding of the molecule's behavior.

Exploration of Novel Material Science Applications (non-biological)

The distinct properties of the thioamide group make it an attractive component for new materials. chemrxiv.org Thioamides are more reactive than amides and have a greater affinity for certain metals, opening up applications in coordination chemistry and materials synthesis. nih.gov

The this compound molecule is a candidate for developing novel functional materials. The thioamide group can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The bromine atom also serves as a convenient chemical handle for post-synthetic modification via cross-coupling reactions, allowing for the construction of more complex, tailored materials.

Additionally, the unique electronic and photophysical properties of thioamides suggest potential use in organic electronics. nih.gov Research into the charge transport and light-emitting capabilities of materials based on this compound could lead to their incorporation into devices like organic light-emitting diodes (OLEDs) or sensors.

Potential Application Area Relevant Properties Future Research Direction
Coordination Polymers / MOFsMetal-binding affinity of the thioamide group. nih.govSynthesis and characterization of metal complexes and porous frameworks.
Organic ElectronicsUnique electronic and photophysical properties. nih.govInvestigation of thin-film properties, charge mobility, and device performance.
Functional MaterialsReactivity of the thioamide and bromine handle. nih.govUse in post-synthetic modification to create materials with tailored functions.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-bromophenyl)ethanethioamide?

The compound is synthesized via a two-step process:

  • Step 1 : Reaction with HgCl₂ in tetrahydrofuran (THF) at 20°C for 18 hours, achieving a yield of 96%.
  • Step 2 : Use of Pd(PPh₃)₄ catalyst with K₂CO₃/NaOtBu in toluene under heating for 18 hours, yielding 87% . Key considerations include catalyst purity (Pd-based systems require inert atmospheres) and solvent selection (THF for Step 1, toluene for Step 2). Post-synthesis purification via column chromatography is recommended to isolate the product.

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the thioamide (-C(S)NH₂) and bromophenyl groups.
  • X-ray Crystallography : Single-crystal studies (e.g., for analogous bromophenyl derivatives) resolve bond angles and packing behavior, with mean C–C bond precision of 0.016 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (230.13 g/mol) and isotopic patterns .

Q. What are the solubility and stability parameters for handling this compound?

  • Solubility : Highly soluble in polar aprotic solvents (THF, DMF) and moderately in toluene. Avoid protic solvents (e.g., water, ethanol) due to potential hydrolysis of the thioamide group .
  • Stability : Store under dry, inert conditions (argon/vacuum) at room temperature. Degradation occurs above 150°C or under prolonged UV exposure .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for multi-step syntheses of this compound?

Yield variations (e.g., 82–96% in Step 1) arise from:

  • Catalyst Loading : Pd(PPh₃)₄ concentrations (0.5–2 mol%) impact cross-coupling efficiency.
  • Temperature Control : Heating in Step 2 must be precise (80–110°C) to avoid side reactions.
  • Purification : Use gradient elution in chromatography to separate byproducts (e.g., unreacted bromophenyl precursors) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Model the electrophilicity of the bromine atom using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Reactivity Indices : Fukui functions (ƒ⁻) identify nucleophilic attack sites on the phenyl ring .
  • Degradation Pathways : Molecular dynamics simulations (e.g., in GROMACS) predict hydrolysis mechanisms under acidic conditions .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Single-Crystal Analysis : For analogs like N-[2-(2-bromobenzylamino)phenyl]-N-butylformamide, X-ray data (R factor = 0.095) confirm dihedral angles between bromophenyl and thioamide groups, critical for understanding steric effects .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., Br···S contacts) to guide co-crystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-bromophenyl)ethanethioamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.